molecular formula C12H5BrCl2F3NO B8615207 3-(3-Bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine CAS No. 1155846-87-9

3-(3-Bromo-5-chlorophenoxy)-2-chloro-4-(trifluoromethyl)pyridine

Cat. No. B8615207
M. Wt: 386.98 g/mol
InChI Key: BNRLRFLCIIEKJB-UHFFFAOYSA-N
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Patent
US08404856B2

Procedure details

To a round bottom flask charged with 3-bromo-5-chlorophenol (5.20 g, 25.1 mmol) and potassium carbonate (3.46 g, 25.1 mmol) was added N-methylpyrrolidinone (25 mL). To this suspension under N2 was added 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine (5.00 g, 25.1 mmol) and the reaction mixture was placed in an oil bath at 120° C. After 60 minutes, the reaction mixture was allowed to cool to room temperature at which point, water (100 mL) was added. The mixture was extracted with ethyl acetate (2×100 mL) and the combined organic fractions were washed with brine (3×100 mL), dried (MgSO4), filtered and the solvent was evaporated under reduced pressure. The resulting residue was adsorbed onto silica gel and purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column, eluting with 0-75% CH2Cl2 in hexanes to yield the title compound. 1H NMR (CDCl3) δ 8.53 (d, J=5.0 Hz, 1H), 7.62 (d, J=5.0 Hz, 1H), 7.29-7.27 (m, 1H), 6.87-6.84 (m, 1H), 6.76-6.73 (m, 1H). FIRMS (M+1)=385.8957.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
3.46 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[C:6]([Cl:8])[CH:7]=1.C(=O)([O-])[O-].[K+].[K+].CN1CCCC1=O.[Cl:23][C:24]1[C:29](F)=[C:28]([C:31]([F:34])([F:33])[F:32])[CH:27]=[CH:26][N:25]=1>O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]=[C:6]([Cl:8])[CH:7]=1)[O:9][C:29]1[C:24]([Cl:23])=[N:25][CH:26]=[CH:27][C:28]=1[C:31]([F:34])([F:33])[F:32] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
BrC=1C=C(C=C(C1)Cl)O
Name
Quantity
3.46 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CN1C(CCC1)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC=CC(=C1F)C(F)(F)F
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was placed in an oil bath at 120° C
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (2×100 mL)
WASH
Type
WASH
Details
the combined organic fractions were washed with brine (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on a pre-packed silica gel Redi Sep 330 gram column
WASH
Type
WASH
Details
eluting with 0-75% CH2Cl2 in hexanes

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
BrC=1C=C(OC=2C(=NC=CC2C(F)(F)F)Cl)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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